molecular formula C23H20ClN5O3 B2854765 8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-17-7

8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2854765
CAS RN: 896300-17-7
M. Wt: 449.9
InChI Key: LAKXJZKOPMHGSC-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many biological substances such as DNA, RNA, and ATP. The compound also contains a methoxyphenyl and a phenyl group, which could potentially influence its properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazopurine core would likely contribute to the planarity of the molecule, while the phenyl and methoxyphenyl groups could introduce steric effects .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazopurine core and the phenyl and methoxyphenyl groups. The compound could potentially undergo reactions at these sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methoxy group and the aromatic rings could influence its solubility, while the imidazopurine core could contribute to its stability .

Future Directions

Future research on this compound could involve investigating its synthesis, properties, and potential biological activities. It could also be interesting to explore its interactions with various biological targets .

properties

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-4-27-21(30)19-20(26(2)23(27)31)25-22-28(19)13-17(14-8-6-5-7-9-14)29(22)15-10-11-18(32-3)16(24)12-15/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKXJZKOPMHGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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